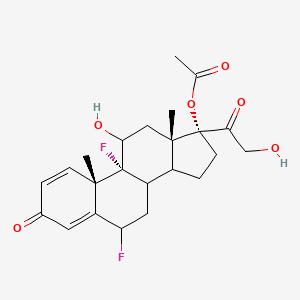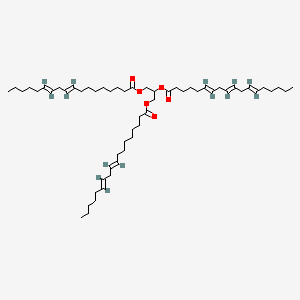
2--Linolenoyl-1,3-dilinoleoyl-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol is a triglyceride, a type of lipid molecule composed of one glycerol molecule esterified with three fatty acid chains. This compound is notable for its unique structure, which includes linolenic acid and linoleic acid, both of which are essential fatty acids. These fatty acids are crucial for various biological functions and have significant health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol typically involves the esterification of glycerol with linolenic acid and linoleic acid. One common method is the Grignard deacylation technique, which involves the use of Grignard reagents to selectively deacylate the glycerol backbone, followed by re-esterification with the desired fatty acids .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods, where lipases are used to catalyze the esterification process. This method is preferred due to its specificity and efficiency, allowing for the production of high-purity triglycerides .
Chemical Reactions Analysis
Types of Reactions
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of glycerol and free fatty acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Acyl chlorides; reactions are performed under controlled temperatures to ensure selective substitution.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Glycerol and free fatty acids.
Substitution: Modified triglycerides with different fatty acid compositions.
Scientific Research Applications
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and esterification reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its impact on cellular signaling pathways.
Medicine: Explored for its potential health benefits, including anti-inflammatory and cardioprotective effects.
Mechanism of Action
The mechanism of action of 2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound can also be metabolized to produce bioactive lipids that participate in signaling pathways, affecting processes such as inflammation and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
1,3-Dilinoleoyl-2-stearoyl glycerol: Contains linoleic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position.
1,2-Dilinoleoyl-3-γ-linolenoyl-rac-glycerol: Features linoleic acid at the sn-1 and sn-2 positions and γ-linolenic acid at the sn-3 position.
1,3-Distearoyl-2-linoleoyl glycerol: Incorporates stearic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position.
Uniqueness
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol is unique due to its specific combination of linolenic acid and linoleic acid, which provides a distinct profile of essential fatty acids. This combination is not commonly found in other triglycerides, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C57H96O6 |
|---|---|
Molecular Weight |
877.4 g/mol |
IUPAC Name |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(6E,9E,12E)-octadeca-6,9,12-trienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,36,39,54H,4-15,22-24,31-35,37-38,40-53H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,39-36+ |
InChI Key |
AODZAXDQVIGGDB-HBOAWMLWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCC/C=C/C/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)
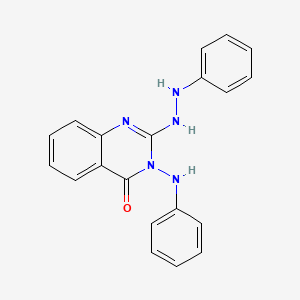
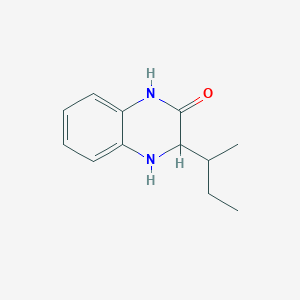
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)

![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
![7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14793320.png)

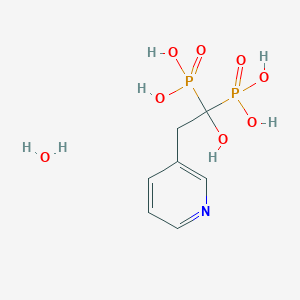
![2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one](/img/structure/B14793336.png)
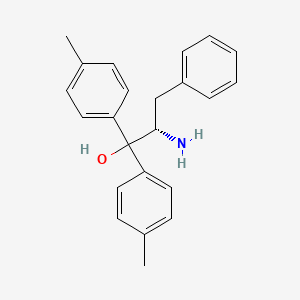
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B14793350.png)
